molecular formula C15H28N2O5 B14486843 2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid CAS No. 65822-56-2

2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid

Cat. No.: B14486843
CAS No.: 65822-56-2
M. Wt: 316.39 g/mol
InChI Key: GMSOIKCHWXMIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an amino group, an acetamide group, and a butenedioic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid can be achieved through several methods. One common approach involves the reaction of 2-methyloctan-2-amine with acetic anhydride to form the acetamide derivative. This intermediate is then reacted with but-2-enedioic acid under controlled conditions to yield the final compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexyl carbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted acetamides. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid involves its interaction with specific molecular targets and pathways. The amino and acetamide groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The butenedioic acid moiety can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

65822-56-2

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid

InChI

InChI=1S/C11H24N2O.C4H4O4/c1-4-5-6-7-8-11(2,3)13-10(14)9-12;5-3(6)1-2-4(7)8/h4-9,12H2,1-3H3,(H,13,14);1-2H,(H,5,6)(H,7,8)

InChI Key

GMSOIKCHWXMIHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)NC(=O)CN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.